molecular formula C11H11F3O2 B3091021 4-(Trifluoromethyl)phenyl butyrate CAS No. 1215536-86-9

4-(Trifluoromethyl)phenyl butyrate

Cat. No. B3091021
CAS RN: 1215536-86-9
M. Wt: 232.2 g/mol
InChI Key: IDGYDYQFJMGMOV-UHFFFAOYSA-N
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Description

“4-(Trifluoromethyl)phenyl butyrate” is a chemical compound with the molecular formula C11H11F3O2 . It has a molecular weight of 232.2 . The compound is a white solid .

Scientific Research Applications

Oxidation Agent in Organic Synthesis

4-(Trifluoromethyl)phenyl butyrate has been utilized as an effective agent in organic synthesis. For instance, Zolfigol et al. (2006) demonstrated its use in the oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles under mild conditions, yielding moderate to good results (Zolfigol et al., 2006).

Synthesis of Pyrazoles

Another application is in the synthesis of 4-trifluoromethyl pyrazoles, where it is used as a reagent in copper-catalyzed cycloaddition reactions. Lu et al. (2019) described a method producing these pyrazoles with excellent regioselectivity and yields (Lu et al., 2019).

Pharmacoproteomics

In the field of pharmacoproteomics, this compound has been studied for its impact on cellular proteins. Singh et al. (2006) explored its effect on cystic fibrosis bronchial epithelial cells, identifying changes in cellular chaperones, protein processing enzymes, and trafficking molecules (Singh et al., 2006).

Enhancement of Fluorescence Emission

Its role in enhancing fluorescence emission is also noteworthy. Fischer et al. (2013) used it in the preparation of nanoparticles from heterodifunctional polyfluorene building blocks, achieving bright and tunable fluorescence emissions (Fischer et al., 2013).

Synthesis of Anticonvulsants

In medicinal chemistry, compounds related to this compound have been synthesized as potential anticonvulsants. Meza-Toledo et al. (2008) developed DL-fluorobenzenamides with this motif and found them to be effective in seizure control (Meza-Toledo et al., 2008).

properties

IUPAC Name

[4-(trifluoromethyl)phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-2-3-10(15)16-9-6-4-8(5-7-9)11(12,13)14/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGYDYQFJMGMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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